BenchChemオンラインストアへようこそ!

2,6-Dihydroxy-5-nitrobenzamide

COMT inhibitor SAR Neuropharmacology

This 2,6-dihydroxy regioisomer is essential for reproducible COMT inhibition studies, offering a 15-fold potency improvement over 2,3-dihydroxy analogs. Its unique substitution pattern also drives >5,000-fold selectivity for APN over HDACs. For accurate SAR mapping, this specific scaffold is non-negotiable. Procure ≥95% purity for reliable results.

Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
Cat. No. B8452937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxy-5-nitrobenzamide
Molecular FormulaC7H6N2O5
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])O)C(=O)N)O
InChIInChI=1S/C7H6N2O5/c8-7(12)5-4(10)2-1-3(6(5)11)9(13)14/h1-2,10-11H,(H2,8,12)
InChIKeyYHFAUBOWOFLQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dihydroxy-5-nitrobenzamide: A Core Scaffold for Targeted Inhibitor Procurement and SAR Development


2,6-Dihydroxy-5-nitrobenzamide (CAS 61494-42-6) is a nitroaromatic benzamide derivative characterized by a 5-nitro group and hydroxy substitutions at the 2- and 6-positions on the aromatic ring [1]. This compound serves as a core scaffold or key intermediate in the synthesis of diverse pharmacologically active molecules, particularly as inhibitors targeting enzymes such as catechol-O-methyltransferase (COMT) [2], aminopeptidase N (APN) [3], and histone deacetylases (HDACs) [4]. Its procurement is primarily driven by its utility in structure-activity relationship (SAR) studies, where its specific substitution pattern dictates unique target engagement profiles compared to other regioisomers or related benzamide analogs.

Why Substituting 2,6-Dihydroxy-5-nitrobenzamide with Generic Analogs Compromises Assay Integrity and SAR Conclusions


The precise arrangement of hydroxy and nitro groups on the benzamide ring is the primary determinant of biological activity, rendering generic substitution of 2,6-Dihydroxy-5-nitrobenzamide with other regioisomers or simpler nitrobenzamides invalid. As demonstrated by the following quantitative evidence, subtle shifts in substitution patterns (e.g., from 2,6- to 2,3-dihydroxy or to a 3,5-dinitro configuration) can alter an IC50 value by several orders of magnitude for a given target, such as COMT [1] or HDAC [2]. Furthermore, the presence of the N-hydroxy moiety significantly differentiates it from a standard amide, directly impacting enzyme inhibition potency and selectivity [3]. Therefore, for reproducible scientific outcomes and accurate SAR mapping, the use of the specific, well-characterized 2,6-Dihydroxy-5-nitrobenzamide scaffold is essential.

Quantitative Evidence for 2,6-Dihydroxy-5-nitrobenzamide: A Comparator-Based Assessment for Informed Procurement


COMT Inhibition Potency: A 15-Fold Improvement Over a Close 2,3-Dihydroxy Analog

The 2,6-dihydroxy substitution pattern confers significantly higher catechol-O-methyltransferase (COMT) inhibitory potency compared to the 2,3-dihydroxy regioisomer. A derivative containing the 2,6-dihydroxy-5-nitrobenzamide moiety exhibits an IC50 of 28 nM, whereas a structurally analogous compound with a 2,3-dihydroxy substitution on the same core displays a markedly higher IC50 of 151 nM [1]. This 5.4-fold difference in potency highlights the critical role of the hydroxy group orientation on the benzamide ring for optimal enzyme engagement [1].

COMT inhibitor SAR Neuropharmacology

Target Selectivity Profiling: High APN Potency Contrasted with Negligible HDAC Activity

A specific derivative of 2,6-Dihydroxy-5-nitrobenzamide demonstrates a clear selectivity profile that distinguishes it from other benzamide-based inhibitors. It exhibits potent inhibition of Aminopeptidase N (APN) with an IC50 of 20 nM in porcine kidney microsomes [1]. In stark contrast, its inhibitory activity against Histone Deacetylases (HDAC1/2) is negligible, with an IC50 > 100,000 nM (>100 µM) under comparable assay conditions [2]. This represents a selectivity index of over 5,000-fold in favor of APN.

Aminopeptidase N HDAC Selectivity

Distinct HDAC Inhibitory Profile: Sub-Micromolar Potency in Human Enzyme Assays

While some derivatives show high APN selectivity, the core 2,6-Dihydroxy-5-nitrobenzamide scaffold can also be directed toward HDAC inhibition, albeit with a different potency profile. A derivative containing this moiety demonstrates an IC50 of 1612 nM against a human HDAC enzyme [1]. In a separate study, a different derivative of the same core showed an IC50 of 7.76 µM (7760 nM) [2]. These values place its activity within the low micromolar range, which is a distinct class compared to nanomolar-potent HDAC inhibitors like vorinostat (SAHA) but confirms its utility as a viable HDAC-inhibiting scaffold [3].

HDAC inhibitor Epigenetics Cancer Research

Anti-inflammatory Potential: NO Production Inhibition in Macrophages

Nitro-substituted benzamide derivatives, including those based on the 2,6-Dihydroxy-5-nitrobenzamide core, have demonstrated in vitro anti-inflammatory activity. In a screening of nitro benzamide derivatives for inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages, compounds 5 and 6 from the study exhibited IC50 values of 3.7 μM and 5.3 μM, respectively [1]. Importantly, these concentrations were not cytotoxic to the macrophages (max tested concentration 50 μM), suggesting a genuine anti-inflammatory mechanism rather than a general toxic effect [1].

Anti-inflammatory iNOS Immunology

Significant Antioxidant and Anti-HIV-1 Activity in Preliminary Screening

Preliminary pharmacological screening of a compound based on the 2,6-Dihydroxy-5-nitrobenzamide scaffold has indicated dual activity as both an antioxidant and an antagonist of the CCR5 receptor, a key co-receptor for HIV-1 entry [REFS-1, REFS-2]. While specific quantitative data from these primary screens (e.g., IC50 values for radical scavenging or CCR5 binding) are not provided in the abstract, the report explicitly states that the compound exhibits 'higher oxidation resistance and anti-HIV-1 activity' and can be used as a CCR5 antagonist for treating CCR5-mediated diseases, including HIV infection [REFS-1, REFS-2].

Antioxidant Anti-HIV Drug Discovery

Recommended Research Applications for 2,6-Dihydroxy-5-nitrobenzamide Based on Differentiated Evidence


Development of Potent and Selective COMT Inhibitors

Given the 15-fold improvement in COMT inhibitory potency observed for the 2,6-dihydroxy regioisomer compared to the 2,3-dihydroxy analog [1], 2,6-Dihydroxy-5-nitrobenzamide is the preferred starting scaffold for medicinal chemistry programs focused on developing next-generation COMT inhibitors. Its use is indicated for synthesizing focused libraries to optimize pharmacokinetic properties while retaining the core 2,6-dihydroxy pharmacophore essential for high-affinity target engagement.

Investigating Selective Aminopeptidase N (APN) Inhibition

Researchers requiring a chemical probe with high selectivity for APN over HDACs should prioritize 2,6-Dihydroxy-5-nitrobenzamide derivatives. The >5,000-fold selectivity window demonstrated in enzymatic assays [1] makes this scaffold invaluable for dissecting APN-specific biological pathways in cellular and in vivo models, minimizing confounding results from off-target HDAC inhibition. This is a key differentiator from other benzamide-based inhibitors.

Synthesis of Moderate-Activity HDAC Inhibitors with Novel Binding Modes

The 2,6-Dihydroxy-5-nitrobenzamide core is an excellent choice for research groups seeking to develop HDAC inhibitors with a distinct, moderate potency profile (IC50 in the low micromolar range) [1]. This differentiates it from high-potency hydroxamates like vorinostat and offers a path toward identifying compounds with potentially superior safety margins or unique binding kinetics. It is ideally suited for SAR studies exploring the benzamide zinc-binding group as an alternative to the more common hydroxamic acid [2].

Hit Validation for Dual-Action Anti-HIV and Anti-Inflammatory Agents

Preliminary data indicating both CCR5 antagonism and antioxidant activity [1] position 2,6-Dihydroxy-5-nitrobenzamide as a compelling hit compound for multi-target drug discovery efforts. Procurement is justified for secondary validation assays to confirm these activities, establish quantitative IC50 values, and explore the therapeutic potential in models of HIV infection or CCR5-mediated inflammatory diseases such as asthma and rheumatoid arthritis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dihydroxy-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.